molecular formula C10H13ClO B1313831 1-(Chloromethyl)-4-propoxybenzene CAS No. 40141-11-5

1-(Chloromethyl)-4-propoxybenzene

Cat. No.: B1313831
CAS No.: 40141-11-5
M. Wt: 184.66 g/mol
InChI Key: VDOPPUPAYILRDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Chloromethyl)-4-propoxybenzene is an organic compound with the molecular formula C10H13ClO It is a derivative of benzene, where a chloromethyl group (–CH2Cl) and a propoxy group (–OCH2CH2CH3) are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-4-propoxybenzene can be synthesized through the chloromethylation of 4-propoxybenzene. The chloromethylation reaction typically involves the use of chloromethyl methyl ether (CMME) or paraformaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3) . The reaction is carried out under acidic conditions, often at low temperatures to control the reaction rate and yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process .

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-4-propoxybenzene primarily involves its reactivity due to the presence of the chloromethyl group. This group is highly reactive towards nucleophiles, making the compound a useful intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used .

Comparison with Similar Compounds

Uniqueness: 1-(Chloromethyl)-4-propoxybenzene is unique due to the presence of the propoxy group, which imparts different physical and chemical properties compared to its methoxy and ethoxy analogs.

Properties

IUPAC Name

1-(chloromethyl)-4-propoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOPPUPAYILRDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60482323
Record name 1-(chloromethyl)-4-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40141-11-5
Record name 1-(chloromethyl)-4-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.